N-[1-(3-methoxyphenyl)ethyl]benzamide
Description
N-[1-(3-Methoxyphenyl)ethyl]benzamide is a benzamide derivative characterized by a benzoyl group linked to a 1-(3-methoxyphenyl)ethylamine moiety. Derivatives such as 2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide () and N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]benzamide () demonstrate modifications that enhance pharmacological properties or enable applications in catalysis .
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(14-9-6-10-15(11-14)19-2)17-16(18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYLFOQBKMZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(3-methoxyphenyl)ethyl]benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence various biochemical processes, including signal transduction and gene expression .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a 3,4-dimethoxyphenethyl group instead of 3-methoxyphenethyl.
- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields 80% product .
- Key Difference : Additional methoxy group at the 4-position increases steric bulk and electronic effects compared to the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a hydroxy-dimethylethyl group and a 3-methylbenzoyl moiety.
- Synthesis: Derived from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, confirmed via X-ray crystallography .
- Applications : Functions as an N,O-bidentate ligand in metal-catalyzed C–H bond functionalization reactions.
2-Chloro-6-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide
- Structure : Chloro and fluoro substituents on the benzamide ring.
- Molecular Data: Formula C₁₆H₁₅ClFNO₂, molecular weight 307.75 .
- Applications : Likely investigated for antimicrobial or receptor-binding activity, though explicit data are unavailable.
- Key Difference: Halogen atoms increase lipophilicity and may enhance membrane permeability compared to the non-halogenated parent compound.
Nitazoxanide
N-[1-(2-Bromo-4,5-dimethoxyphenyl)ethyl]benzamide
- Structure : Bromo and dimethoxy substituents on the phenyl ring.
- Molecular Data: Formula C₁₇H₁₈BrNO₃, molecular weight 364.23 .
Piperazine-Based Benzamide Derivatives (e.g., Compounds 3i, 3j)
- Structure : Thiophen-3-yl and piperazine substituents (e.g., 4-(thiophen-3-yl)-N-(2-(2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethoxy)ethyl)benzamide).
- Synthesis : Utilizes piperazine derivatives in nucleophilic substitution reactions, purified via chromatography (55–70% yields) .
- Key Difference : Piperazine and thiophenyl groups introduce hydrogen-bonding and π-π stacking capabilities, critical for receptor interaction.
Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
